6-(4-Chlorophenyl)pyrimidin-4-amine
Description
Overview of Pyrimidine (B1678525) Scaffold in Contemporary Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. gsconlinepress.comcore.ac.uk Its significance stems from its fundamental role in biological systems as a core component of the nucleobases uracil, thymine, and cytosine, which are the building blocks of the nucleic acids DNA and RNA. jacsdirectory.com This inherent biological relevance makes the pyrimidine scaffold an attractive template for the design of molecules that can interact with a wide range of biological targets, including enzymes and receptors.
The synthetic versatility of the pyrimidine ring allows for extensive structural modifications at its various positions (C2, C4, C5, and C6), enabling the fine-tuning of physicochemical properties and biological activity. core.ac.uk This adaptability has led to the development of a multitude of pyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. jacsdirectory.comorientjchem.org The ability of pyrimidine derivatives to act as bioisosteres for purines further expands their potential in drug design, particularly in the development of kinase inhibitors. researchgate.net
Historical Development and Therapeutic Applications of Pyrimidine Derivatives
The history of pyrimidine chemistry dates back to 1818, with the isolation of alloxan (B1665706) from the oxidation of uric acid. gsconlinepress.com However, it was the discovery of the pyrimidine-based sulfonamide antibacterials in the mid-20th century that firmly established the therapeutic potential of this scaffold. Since then, the field has witnessed the development and approval of numerous pyrimidine-containing drugs for a wide range of diseases.
The therapeutic applications of pyrimidine derivatives are extensive and continue to expand. In oncology, for instance, 5-fluorouracil (B62378) has been a mainstay of chemotherapy for decades. jacsdirectory.com More recently, a new generation of targeted therapies has emerged, many of which feature a pyrimidine core. These include kinase inhibitors like Imatinib (for chronic myeloid leukemia) and Gefitinib (for lung cancer), which have revolutionized cancer treatment.
Beyond cancer, pyrimidine derivatives have made significant contributions to the treatment of infectious diseases. The antiviral drugs Zidovudine (AZT) and Lamivudine are critical components of antiretroviral therapy for HIV/AIDS. jacsdirectory.com In the realm of bacterial infections, Trimethoprim, often used in combination with a sulfonamide, is a widely prescribed antibiotic. jacsdirectory.com The following table provides a snapshot of some prominent pyrimidine-based drugs and their therapeutic uses.
| Drug Name | Therapeutic Application |
| 5-Fluorouracil | Anticancer |
| Imatinib | Anticancer (Kinase Inhibitor) |
| Gefitinib | Anticancer (Kinase Inhibitor) |
| Zidovudine (AZT) | Antiviral (HIV) |
| Lamivudine | Antiviral (HIV) |
| Trimethoprim | Antibacterial |
| Rosuvastatin | Antihyperlipidemic |
| Minoxidil | Antihypertensive, Hair growth stimulant |
Research Landscape of 6-(4-Chlorophenyl)pyrimidin-4-amine and Related Pyrimidine Structures
While the broader family of pyrimidine derivatives is well-established in medicine, the specific compound This compound represents a more nascent area of research. Its chemical structure, featuring a 4-aminopyrimidine (B60600) core substituted with a 4-chlorophenyl group at the 6-position, places it within the class of 4,6-disubstituted pyrimidines, a group that has garnered significant interest for its potential as kinase inhibitors and anticancer agents. ekb.eg
Synthesis: The synthesis of 4,6-disubstituted pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or guanidine (B92328) derivative. For a compound like this compound, a common synthetic route would involve the reaction of a β-ketoester or a chalcone (B49325) bearing a 4-chlorophenyl group with an appropriate nitrogen-containing reagent. researchgate.net
Biological Activity and Structure-Activity Relationship (SAR): Although direct biological studies on this compound are not extensively reported in the public domain, the known activities of its close analogs provide valuable insights into its potential therapeutic applications. Research on 4,6-disubstituted pyrimidines has revealed their potential as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in diseases like cancer.
Structure-activity relationship studies on this class of compounds have highlighted the importance of the nature and position of the substituents on the pyrimidine ring for biological activity. The 4-amino group is often crucial for forming key hydrogen bond interactions with the target protein. nih.gov The substituent at the 6-position, in this case, the 4-chlorophenyl group, typically occupies a hydrophobic pocket in the kinase active site. The presence of a halogen, such as chlorine, on the phenyl ring can enhance binding affinity through hydrophobic and halogen bonding interactions, and it can also influence the compound's metabolic stability. researchgate.net For example, studies on pyrido[3,4-d]pyrimidine (B3350098) derivatives have shown that a 4-chlorophenyl substitution can enhance anticancer activity. gsconlinepress.com
The table below summarizes the reported biological activities of some pyrimidine derivatives that are structurally related to this compound, providing a context for its potential research avenues.
| Related Compound Class/Derivative | Biological Target/Activity |
| 4-(Pyrazol-4-yl)-pyrimidines | Selective CDK4/6 inhibitors nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Selective inhibitors of Protein Kinase B (Akt) acs.org |
| 4,6-Disubstituted pyrimidines | Microtubule Affinity-Regulating Kinase 4 (MARK4) inhibitors nih.gov |
| 6-Amino-4-(pyrimidin-4-yl)pyridones | Glycogen synthase kinase-3β (GSK-3β) inhibitors researchgate.net |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | AKT2/PKBβ inhibitory and in vitro anti-glioma activity nih.gov |
Pharmacokinetics: The pharmacokinetic properties of pyrimidine-based inhibitors can be challenging. Issues such as rapid in vivo metabolism, leading to poor bioavailability, have been observed in some series of 4-amino-4-benzylpiperidines. nih.gov However, medicinal chemistry efforts have shown that these liabilities can be overcome through structural modifications, such as the introduction of carboxamide linkers, which has led to the identification of orally bioavailable inhibitors. acs.org The specific pharmacokinetic profile of this compound remains to be determined through experimental studies.
Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-10(12)14-6-13-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWQXUINJKVXIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295212 | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192814-51-9 | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192814-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Chlorophenyl)-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201295212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 4 Chlorophenyl Pyrimidin 4 Amine Analogues
Conventional Synthetic Routes for Pyrimidine (B1678525) Derivatives with 4-Chlorophenyl Substituents
Traditional methods for the synthesis of pyrimidine derivatives, including those bearing a 4-chlorophenyl substituent, have been well-established and widely utilized. These routes often involve foundational organic reactions tailored for the construction of the pyrimidine ring.
Cyclocondensation Reactions in Pyrimidine Synthesis
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrimidine core. This approach typically involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. mdpi.com The Pinner synthesis, a classic example, utilizes 1,3-dicarbonyl compounds and amidines to form the pyrimidine ring. mdpi.com Modifications of this reaction, such as using β-keto esters, have expanded its utility. mdpi.com
A common strategy for synthesizing 4,6-disubstituted pyrimidines involves the condensation of chalcones (α,β-unsaturated ketones) with guanidine (B92328) hydrochloride in an alkaline medium. jocpr.comjocpr.com For instance, a chalcone (B49325) bearing a 4-chlorophenyl group can be reacted with guanidine to yield the corresponding 2-aminopyrimidine (B69317) derivative. This method is versatile and allows for the introduction of various substituents on the pyrimidine ring based on the structure of the starting chalcone. jocpr.com
Another approach involves the one-pot Biginelli condensation reaction, which combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea, often catalyzed by an acid. jocpr.com This multicomponent reaction provides a straightforward route to dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.
The reaction of N-(pyrimidin-2-yl)cyanamides with various amines can also lead to carboximidamide derivatives, which are precursors or analogues of substituted pyrimidines. researchgate.net Furthermore, the cyclocondensation of enones with hydrazine (B178648) derivatives is a valuable method for synthesizing pyrazole (B372694) derivatives, which can be further elaborated into pyrazolopyrimidines. researchgate.net
Cross-Coupling Reactions: Suzuki Protocol Applications
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, and it has been extensively applied to the synthesis of aryl-substituted pyrimidines. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide or triflate. libretexts.org
In the context of synthesizing 6-(4-chlorophenyl)pyrimidin-4-amine analogues, a common strategy is to start with a dihalopyrimidine, such as 4,6-dichloropyrimidine. rsc.orgmdpi.com A selective Suzuki coupling can be performed where one of the chloro groups is substituted with the 4-chlorophenyl group from 4-chlorophenylboronic acid. The remaining chloro group can then be displaced by an amine to introduce the 4-amine functionality. The order of these reactions can be reversed, with the amination preceding the cross-coupling. rsc.org
The efficiency of the Suzuki coupling is influenced by several factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.comresearchgate.net For instance, using Pd(PPh₃)₄ as the catalyst with K₃PO₄ as the base in 1,4-dioxane (B91453) has been shown to be effective for the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine. mdpi.com The nature of the boronic acid also plays a role, with electron-rich boronic acids generally providing better yields. mdpi.com
A two-step procedure involving a Suzuki-Miyaura reaction followed by hydrodechlorination has been described for the synthesis of 4-arylpyrimidines from 4,6-dichloropyrimidine, which predominantly yields the mono-arylated product. researchgate.net
Table 1: Examples of Suzuki Coupling Reactions in Pyrimidine Synthesis
| Starting Material | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good | mdpi.com |
| 4,6-dichloropyrimidine | Arylboronic acids | Pd(OAc)₂/PPh₃/K₃PO₄ | 4,6-diarylpyrimidines | Reasonable | researchgate.net |
| 1-(6-chloropyrimidin-4-yl)-1H-benzo[d]imidazole | 2-(4-aminophenyl)ethanol | BuOH/DMA, 75 °C | 2-(4-((6-(1H-Benzo[d]imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol | 7 | rsc.org |
Reactions Involving Ketene (B1206846) Dithioacetals
Ketene dithioacetals are versatile intermediates in organic synthesis and have been employed in the construction of substituted pyrimidines. researchgate.net These compounds can be prepared from the reaction of methyl ketones with a base, carbon disulfide, and an alkylating agent.
One synthetic route involves the reaction of α-formylketene dithioacetals with guanidine. This reaction proceeds to form pyrimidine-5-carbaldehydes. The resulting pyrimidine can then undergo further modifications. For example, a Knoevenagel condensation with malononitrile (B47326) can be performed on the aldehyde group to introduce further functionalization.
In another application, various ketene dithioacetals derived from acetoacetanilides have been reacted with guanidine nitrate (B79036) in the presence of a base to produce 2-amino-4-isopropyl-6-alkoxy-N-arylpyrimidine-5-carboxamide derivatives in good yields. researchgate.net This method demonstrates the utility of ketene dithioacetals in accessing highly substituted pyrimidine rings.
A base-mediated [3+3] cyclization of 1,3-dianionic ketones with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones has also been developed to afford various substituted phenols, showcasing the reactivity of ketene dithioacetal derivatives. rsc.org
Aldol (B89426) Condensation and Subsequent Cyclization Strategies
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to create precursors for pyrimidine synthesis. jocpr.comjocpr.com This reaction typically involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound.
In the context of pyrimidine synthesis, an aldol condensation can be used to prepare chalcones, which are key intermediates. For example, a substituted benzaldehyde, such as 4-chlorobenzaldehyde (B46862), can be reacted with an appropriate acetophenone (B1666503) derivative to form a chalcone. jocpr.com This chalcone can then be subjected to a cyclocondensation reaction with guanidine hydrochloride in an alkaline medium to form the pyrimidine ring. jocpr.comjocpr.com
Researchers have reported the synthesis of various pyrimidine derivatives starting from chalcones prepared via aldol condensation. For instance, chroman derivatives have been treated with p-substituted benzaldehydes to afford substituted chalcones, which are then converted to pyrimidines. jocpr.com
Advanced and Green Chemistry Approaches in Pyrimidine Synthesis
In recent years, there has been a growing emphasis on developing more efficient, environmentally friendly, and sustainable synthetic methods. This has led to the exploration of advanced techniques and green chemistry principles in pyrimidine synthesis.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. epcp.ac.in This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidines. epcp.ac.innih.gov
The use of microwave irradiation can significantly enhance the efficiency of cyclocondensation and cross-coupling reactions. For example, the synthesis of thienopyrimidin-4-amines has been achieved through a microwave-assisted procedure starting from the corresponding thioamides and amino-thiophene-carboxylates without a solvent. researchgate.net
In another study, efficient microwave-assisted chemical processes were applied to the synthesis of N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov Microwave irradiation has also been utilized for the synthesis of 6-methoxy-5,6-dihydro-5-azapurines from formamidines and trimethyl orthoformate. acs.org The reaction time for some of these syntheses can be reduced to mere minutes under microwave conditions. researchgate.netacs.org
The synthesis of 3-aroylpyrazolo[1,5-a]pyrimidines has been achieved by condensing 4-aroylpyrazole-3-amines with enaminones under microwave irradiation. researchgate.net Furthermore, a four-component reaction for the synthesis of pyrimidine carboxamides from amidines, styrene, and N,N-dimethylformamide has been developed using microwave heating. mdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Synthesis of Thienopyrimidin-4-amines | Vigorous reaction conditions, prolonged reaction times | Solvent-free, 3.5 minutes at 550W | researchgate.net |
| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines | Neat at 150 °C for 30 min (37% yield) | 10 minutes (95% yield) | acs.org |
One-Pot Reaction Formulations
A notable one-pot procedure for synthesizing 4,6-disubstituted pyrimidine derivatives involves the condensation of a chalcone with guanidine. For instance, the synthesis of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine is achieved by refluxing the corresponding chalcone, 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, with guanidine hydrochloride in the presence of sodium hydroxide (B78521) in ethanol. ptfarm.pl This reaction proceeds via a Michael addition of guanidine to the chalcone, followed by cyclization and dehydration to yield the pyrimidine ring. ijprajournal.com
Another versatile one-pot method involves the reaction of 3-oxo-3-arylpropanoates with formamide (B127407) and ammonium (B1175870) acetate (B1210297) at elevated temperatures to produce 6-arylpyrimidin-4-ols. scispace.comresearchgate.net Specifically, 6-(4-chlorophenyl)pyrimidine-4-ol has been synthesized using this method from methyl 3-oxo-3-(4-chlorophenyl)propanoate. scispace.com This pyrimidin-4-ol serves as a crucial intermediate that can be subsequently converted to the corresponding 4-amino derivative. The reaction is believed to proceed through the formation of a methyl 3-amino-3-arylacrylate intermediate. scispace.com
Furthermore, multicomponent syntheses have been developed for related heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which can be assembled in a one-pot fashion from aldehydes, malononitrile, and aminopyrimidines. acs.org While not directly yielding the target compound, these methodologies highlight the power of one-pot strategies in constructing complex heterocyclic scaffolds. The table below summarizes representative one-pot synthetic approaches to related pyrimidine structures.
| Starting Materials | Catalyst/Reagent | Product | Yield | Reference |
| 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one, Guanidine hydrochloride | Sodium hydroxide | 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-aminopyrimidine | 70% | ptfarm.pl |
| Methyl 3-oxo-3-(4-chlorophenyl)propanoate, Formamide, Ammonium acetate | Heat (160-170°C) | 6-(4-chlorophenyl)pyrimidine-4-ol | ~55% | scispace.comresearchgate.net |
| N,N-dimethyl barbituric acid, Aryl aldehydes, Malononitrile | Catalyst-free (in MDW) | Tetrahydro-2H-pyranopyrimidines | 82-97% | rsc.org |
| 2-Aminopyridine, Cyanamide, 4-Chlorobenzaldehyde | Microwave (120°C) | 6-(4-chlorophenyl)-N2-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine | 70% | nih.gov |
Synthesis of Key Intermediates for this compound and its Derivatives
The synthesis of this compound and its derivatives relies on the availability of key intermediates that can be broadly categorized into acyclic precursors and pre-formed heterocyclic building blocks.
A common and versatile acyclic intermediate is the chalcone, specifically an α,β-unsaturated ketone. For pyrimidines bearing a 4-chlorophenyl group at the 6-position, a key precursor is a chalcone derived from 4-chloroacetophenone or a related ketone. For example, 3-(4-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one is synthesized via a Claisen-Schmidt condensation between 4-chlorobenzaldehyde and 4-methylacetophenone in the presence of aqueous sodium hydroxide. ptfarm.pl These chalcones can then be cyclized with guanidine or other amidine-containing reagents to form the pyrimidine ring. ptfarm.plijprajournal.com
Another important class of acyclic precursors is the β-ketoester, such as methyl 3-oxo-3-(4-chlorophenyl)propanoate. This intermediate is crucial for the one-pot synthesis of 6-(4-chlorophenyl)pyrimidine-4-ol, which is a direct precursor to the target amine. scispace.comresearchgate.net
Halogenated pyrimidines are also pivotal intermediates for derivatization. 4,6-Dichloropyrimidine is a valuable starting material that allows for sequential substitution reactions. researchgate.net The chlorine atoms can be displaced by various nucleophiles, enabling the introduction of the desired 4-amino group and other substituents. Similarly, 4-chloro-2-(trichloromethyl)pyrimidines serve as versatile building blocks for creating a range of substituted pyrimidines through nucleophilic substitution reactions. thieme.de The synthesis of these chlorinated intermediates often involves cyclization followed by a chlorination step, for example, using phosphorus oxychloride. beilstein-journals.org
The following table outlines the synthesis of some key intermediates.
| Intermediate | Synthetic Method | Precursors | Reference |
| 3-(4-Chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one | Claisen-Schmidt Condensation | 4-Chlorobenzaldehyde, 4-Methylacetophenone | ptfarm.pl |
| 6-(4-chlorophenyl)pyrimidine-4-ol | One-pot reaction with formamide and ammonium acetate | Methyl 3-oxo-3-(4-chlorophenyl)propanoate | scispace.comresearchgate.net |
| 2-Chloropyridine | Chlorination | 2-Pyridone, Phosphorus oxychloride | beilstein-journals.org |
| 4,6-Dichloropyrimidine | Not detailed in snippets, but generally from a diketone and urea followed by chlorination. | - | researchgate.net |
Derivatization Strategies for Structural Diversification of 4-Chlorophenyl Pyrimidines
Structural diversification of the 4-chlorophenyl pyrimidine scaffold is essential for exploring structure-activity relationships in various applications. Several derivatization strategies have been effectively employed.
A primary strategy involves the modification of a pre-existing pyrimidine core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for this purpose. Starting from a chloropyrimidine intermediate, like a 6-chloro-2,4-diaminopyrimidine, various aryl and heteroaryl groups can be introduced at the 6-position by coupling with the corresponding boronic acids. researchgate.net This method offers a robust way to generate libraries of 6-arylpyrimidine derivatives.
Another common point of derivatization is the amino group at the 4-position (or 2-position). This amino group can undergo standard reactions such as acetylation with acetic anhydride (B1165640) or chloroacetylation with chloroacetyl chloride to yield N-acylated derivatives. ijprajournal.com Furthermore, the amino group can be used to build more complex structures. For instance, it can be converted into a sulfonamide, which can then be further modified, for example, by condensation with aldehydes to form Schiff bases and subsequent cyclization to yield other heterocyclic systems like 1,3,5-oxadiazines. researchgate.net
The synthesis of novel analogues can also be achieved by building the pyrimidine ring from diverse starting materials. For example, a series of 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives were synthesized, demonstrating the possibility of introducing complex substituents at the 4- and 6-positions by choosing appropriately substituted chalcone precursors. nih.gov
The following table presents some of the derivatization strategies employed for 4-chlorophenyl pyrimidines and related structures.
| Starting Scaffold | Reaction Type | Reagents | Resulting Moiety | Reference |
| 6-Chloro-2,4-diaminopyrimidine | Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄ | 6-Aryl-2,4-diaminopyrimidines | researchgate.net |
| Substituted 2-aminopyrimidine | Acetylation / Chloroacetylation | Acetic anhydride / Chloroacetyl chloride | N-acetyl / N-chloroacetyl pyrimidine derivatives | ijprajournal.com |
| 4-Amino-N-[4-(4-chloro-phenyl)...]-benzenesulfonamide | Condensation then Cycloaddition | Aromatic aldehydes, Benzoyl isothiocyanate | Schiff bases, then 1,3,5-Oxadiazine derivatives | researchgate.net |
| 4-chloro-N-(...thioureido)ethyl)benzamides | Dehydrosulfurization/Cyclization | Dicyclohexylcarbodiimide (DCC) or I₂/Et₃N | 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines | mdpi.com |
Biological Activity and Pharmacological Potential of 6 4 Chlorophenyl Pyrimidin 4 Amine Analogues
Anticancer and Antiproliferative Activities
The pyrimidine (B1678525) nucleus is a cornerstone in the development of anticancer agents, largely because of its structural similarity to the building blocks of DNA and RNA. nih.gov Analogues of 6-(4-chlorophenyl)pyrimidin-4-amine have been a particular focus of research, showing promising results in inhibiting the growth of various cancer cells.
In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., NCI 60 panel, HCT-116, HL-60)
A number of studies have demonstrated the potent cytotoxic effects of this compound analogues against a panel of human cancer cell lines.
For instance, a series of new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity. One compound, featuring a 4-chlorophenyl moiety, showed significant activity against the full NCI-60 panel of human tumor cell lines, with a mean growth percent of 48.46%. mdpi.com This particular analogue demonstrated notable efficacy against several specific cell lines, including leukemia (CCRF-CEM, HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (HCT-116, SW620), melanoma (SK-MEL-28), ovarian cancer (OVCAR-3), renal cancer (UO-31), and breast cancer (T-47D). mdpi.com
Another study focused on pyrazolo[3,4-d]pyrimidine analogues, which were tested against cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and HePG-2 (liver). nih.gov Several of these compounds exhibited potent cytotoxicity. nih.gov Similarly, novel pyrimidine and pyrimidopyrimidine analogues were assessed for their in vitro cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2). The results indicated that some of these compounds exhibited excellent cytotoxic activities while showing a safe profile on normal fibroblast cells. nih.gov
The National Cancer Institute's (NCI) 60-cell line screen is a crucial tool for identifying novel anticancer compounds. nih.govcancer.gov Plastoquinone analogues, for example, were evaluated through this screen. One such analogue, AQ-12, showed significant anticancer activity against subpanel cell lines for colorectal cancer, including HCT-116 (66.14% inhibition) and SW-620 (82.93% inhibition). nih.gov Further testing confirmed its notable cytotoxicity against HCT-116 cells with an IC₅₀ value of 5.11 ± 2.14 μM. nih.gov
| Analogue Class | Cell Line | Activity/Measurement | Source |
|---|---|---|---|
| Thiazolo[4,5-d]pyrimidine | NCI-60 Panel (mean) | 48.46% growth | mdpi.com |
| Thiazolo[4,5-d]pyrimidine | HCT-116 (Colon) | -27.21% growth (inhibition) | mdpi.com |
| Thiazolo[4,5-d]pyrimidine | HL-60(TB) (Leukemia) | -41.20% growth (inhibition) | mdpi.com |
| Plastoquinone Analogue (AQ-12) | HCT-116 (Colon) | 66.14% inhibition | nih.gov |
| Plastoquinone Analogue (AQ-12) | HCT-116 (Colon) | IC₅₀ = 5.11 ± 2.14 μM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon) | Potent cytotoxicity | nih.gov |
| Pyrimidopyrimidine | HCT-116 (Colon) | Excellent cytotoxic activity | nih.gov |
Mechanistic Investigations of Anti-Proliferative Action
Research into the mechanisms underlying the anticancer effects of these pyrimidine analogues points towards the inhibition of key cellular pathways involved in cancer progression. A primary mechanism is the inhibition of protein kinases, which are crucial for cellular signaling and are often overactive in cancer cells. nih.gov
Several pyrimidine derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. ekb.eg EGFR is a key target in cancer therapy, and its over-activation is linked to several cancers. ekb.eg Phenylpyrazolo[3,4-d]pyrimidine analogues have shown potent inhibitory effects against cancer targets like EGFR, VGFR2, and Topoisomerase-II (Top-II). nih.gov One compound in this class emerged as a potent dual inhibitor of EGFR and VGFR2. nih.gov
Other mechanistic studies suggest that pyrimidine derivatives can induce apoptosis (programmed cell death) and affect the cell cycle. nih.gov They have been shown to inhibit Topoisomerase IIα, an enzyme that is often overexpressed in tumor cells and is critical for DNA replication. Inhibition of this enzyme leads to DNA double-strand breaks and ultimately apoptosis. nih.gov Furthermore, some pyrimidine derivatives can decrease the number of cells in the proliferation (S) and G2/M phases of the cell cycle. nih.gov
Antimicrobial and Antifungal Efficacy
The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Pyrimidine derivatives have been explored as a promising source for such agents. nih.govnih.gov
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, E. coli, K. pneumoniae)
Analogues of this compound have demonstrated broad-spectrum antibacterial activity. For example, newly synthesized pyrimidine derivatives proved to be excellent antimicrobial agents against a panel of bacteria. nih.gov
In one study, synthesized pyrimido[4,5-d]pyrimidine (B13093195) derivatives were evaluated for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Salmonella typhi and Pseudomonas aeruginosa. researchgate.net Similarly, a series of 2-amino-3-cyanopyridine (B104079) derivatives containing a 4-chlorophenyl group were tested against Gram-positive (Bacillus megaterium, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria, showing antimicrobial activity. researchgate.net
Studies on nosocomial (hospital-acquired) pathogens, including E. coli, K. pneumoniae, and S. aureus, have investigated their susceptibility to various compounds. mdpi.com The development of agents effective against these strains is a high priority. mdpi.com Research on 4-(4-chlorophenyl)-3-cyano-6-(thien-2-yl)-nicotinonitrile derivatives also included screening for antibacterial activity against strains such as Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov
| Analogue Class | Bacterial Strain | Result | Source |
|---|---|---|---|
| Pyrimidopyrimidine | S. aureus, B. subtilis (Gram+) | Active | researchgate.net |
| Pyrimidopyrimidine | S. typhi, P. aeruginosa (Gram-) | Active | researchgate.net |
| 2-Amino-3-cyanopyridine | S. aureus, B. megaterium (Gram+) | Active | researchgate.net |
| 2-Amino-3-cyanopyridine | E. coli, S. typhi (Gram-) | Active | researchgate.net |
| Nicotinonitrile | S. aureus, B. subtilis (Gram+) | Screened for activity | nih.gov |
| Nicotinonitrile | E. coli, P. aeruginosa (Gram-) | Screened for activity | nih.gov |
Antifungal Activity Profile (e.g., C. albicans, A. flavus)
In addition to antibacterial properties, these analogues have been evaluated for their efficacy against pathogenic fungi, which are a growing cause of human disease, particularly in immunocompromised individuals. researchgate.net
Candida albicans is an opportunistic fungus responsible for candidiasis, and its ability to form drug-resistant biofilms is a major clinical challenge. nih.gov Several pyrimidine-related compounds have been tested for their ability to combat this pathogen. One study on 2-amino-3-cyanopyridine derivatives assessed their activity against the fungus Aspergillus niger. researchgate.net Another investigation synthesized and evaluated thiadiazole derivatives for their in-vitro antifungal activity against Candida albicans. researchgate.net
Aspergillus flavus is another significant fungus, known for producing toxic aflatoxins. mdpi.com Research has focused on plant extracts and their compounds to inhibit the growth of A. flavus and its toxin production. mdpi.com While not directly analogues of the title compound, this highlights the broader search for antifungal agents. More directly, a study combining a flavonoid with fluconazole (B54011) showed good synergistic antifungal activity against drug-resistant C. albicans. nih.gov This suggests a potential strategy for using pyrimidine analogues in combination therapies.
| Analogue Class/Compound | Fungal Strain | Result | Source |
|---|---|---|---|
| 2-Amino-3-cyanopyridine | Aspergillus niger | Active | researchgate.net |
| Thiadiazole derivative | Candida albicans | Assessed for activity | researchgate.net |
| Flavonoid (in combination) | Candida albicans (drug-resistant) | Synergistic activity with fluconazole | nih.gov |
Anti-inflammatory and Analgesic Properties
Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. researchgate.net However, their use can lead to adverse effects, driving the search for safer alternatives. actascientific.com Pyrimidine derivatives have emerged as a promising class of compounds with both anti-inflammatory and analgesic potential. nih.gov
Several pyrimidine analogues have been approved for clinical use as anti-inflammatory drugs. nih.gov The mechanism often involves the inhibition of key inflammatory mediators like prostaglandins (B1171923) (PGE2), nitric oxide (NO), and various cytokines. nih.gov
Research on 6-aryl-2-S-benzylthiopyrimidines containing a 4-chlorophenyl substituent showed that these compounds possess considerable anti-inflammatory and analgesic activity, comparable to the reference drug Diclofenac sodium. researchgate.net Another study on 6-(p-chlorophenyl)-4-substituted-pyridazin-3(2H)-one derivatives also demonstrated significant analgesic activity in animal models. actascientific.com The pain-relieving effects of such compounds are often attributed to their ability to inhibit prostaglandin (B15479496) synthesis, which sensitizes pain receptors. actascientific.com The anti-inflammatory and analgesic properties of various polyphenol-rich extracts have also been studied, showing that they can alleviate carrageenan-induced inflammation and reduce reaction to thermal pain stimuli. mdpi.com While not direct pyrimidine analogues, this research underscores the general strategies used to identify and validate anti-inflammatory and analgesic compounds.
Anticonvulsant Applications
The quest for novel antiepileptic drugs with improved efficacy and fewer side effects has led to the investigation of various heterocyclic compounds, including pyrimidine derivatives. Analogues of this compound have emerged as a promising class of anticonvulsant agents.
One notable study focused on a series of 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine derivatives. ptfarm.plnih.gov These compounds were synthesized and evaluated for their anticonvulsant potential using the maximal electroshock seizure (MES) model in mice. The study revealed that the majority of the synthesized compounds exhibited significant anticonvulsant activity. The presence of the 4-(4-chlorophenyl)-6-p-tolyl-pyrimidine moiety was identified as a key pharmacophoric feature responsible for the observed bioactivity. ptfarm.pl The most active compounds in this series were DST-6, DST-7, and DST-9, highlighting the therapeutic potential of this structural framework. ptfarm.pl
Another area of research has explored 6-amino-4-hydroxy-2-thio-pyrimidine derivatives. In one study, a lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was identified which demonstrated the ability to prevent lethality, and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model in rats. actapharmsci.com Further investigations into new hybrid compounds, specifically derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione, also revealed significant anticonvulsant activity in MES, 6 Hz, and scPTZ tests. nih.gov
Additionally, research into 6-methyl-2-arylaminopyrimidin-4(3H)-one derivatives has provided valuable structure-activity relationship insights, even though the tested compounds themselves did not show direct anticonvulsant activity. nih.gov These studies collectively underscore the potential of pyrimidine-based structures in the development of novel anticonvulsant therapies.
Table 1: Anticonvulsant Activity of 4-(4-Chlorophenyl)-6-p-tolyl-pyrimidine Derivatives
| Compound | Anticonvulsant Activity (MES test) | Neurotoxicity |
|---|---|---|
| DST-1 | 12.63 ± 1.28 | Yes |
| DST-3 | 8.17 ± 0.34* | Yes |
| DST-4 | 14.94 ± 0.39 | No |
| DST-5 | 14.53 ± 0.83 | Yes |
| DST-6 | 10.38 ± 0.78* | No |
| DST-7 | 8.62 ± 1.93* | Yes |
| DST-8 | 11.62 ± 1.93* | No |
| DST-9 | 11.16 ± 1.50* | Yes |
| DST-10 | 7.59 ± 0.73* | No |
*Data presented as mean ± SEM. ptfarm.pl
Antimalarial and Antiparasitic Studies
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has created an urgent need for new antimalarial agents. Analogues of this compound have shown promise in this area.
N-substituted aminoquinoline-pyrimidine hybrids have demonstrated potent in vitro antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Another approach has focused on developing inhibitors of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a crucial enzyme in the parasite's life cycle. A novel class of Pf-DHFR inhibitors was developed using a pyrimidine core, with substitutions at the 4- and 6-positions with amines and 4-amino benzoic acid (PABA). nih.gov Several of these PABA-substituted pyrimidine derivatives exhibited significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov
Beyond malaria, pyrimidine analogues have also been investigated for broader antiparasitic applications. For instance, highly conjugated pyrimidine-2,4-dione derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov Furthermore, 8-aminoquinolines, a class of compounds that can be considered structural analogues, have shown broad utility and excellent efficacy as antiparasitic agents, although they are associated with certain toxicities. nih.gov
Table 2: In Vitro Antimalarial Activity of PABA-Substituted Pyrimidine Derivatives
| Compound | IC50 (µg/mL) vs. 3D7 strain (chloroquine-sensitive) | IC50 (µg/mL) vs. Dd2 strain (chloroquine-resistant) |
|---|---|---|
| 3d | - | - |
| 3e | 5.82 | 7.06 |
| 3f | 5.26 | 4.71 |
| 3h | 7.46 | 8.95 |
*IC50 values represent the concentration required to inhibit 50% of parasite growth. nih.gov
Other Therapeutic Potentials (e.g., Antiviral, Antihypertensive)
The structural versatility of this compound analogues has led to their exploration in other therapeutic areas, including antiviral and antihypertensive applications.
In the realm of antiviral research, 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have been identified as interferon-inducing agents with antiviral activity. nih.gov Specifically, mono- and difluorophenyl analogues were found to be potent inducers of interferon and exhibited significant antiviral effects against Semliki Forest virus and herpes simplex type 1. nih.gov
Furthermore, a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been synthesized and evaluated for their antihypertensive properties. nih.gov Several of these compounds, notably 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, demonstrated the ability to lower blood pressure in a gradual and sustained manner in spontaneously hypertensive rats. nih.gov Subsequent studies on 7-acyl amide analogues of these compounds also revealed good oral antihypertensive activity. nih.gov These findings highlight the potential of this class of compounds in the management of hypertension.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-(4-Chlorophenyl)-6-p-tolyl-pyrimidine |
| DST-6 |
| DST-7 |
| DST-9 |
| 2-((4-Amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide |
| 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione |
| 6-Methyl-2-arylaminopyrimidin-4(3H)-one |
| N-substituted aminoquinoline-pyrimidine hybrids |
| 4-Amino benzoic acid (PABA) |
| Pyrimidine-2,4-dione derivatives |
| 8-Aminoquinolines |
| 2-Amino-5-halo-6-aryl-4(3H)-pyrimidinone |
| 6-Arylpyrido[2,3-d]pyrimidin-7-amine |
Molecular Mechanisms of Action and Biological Target Identification
Kinase Inhibition Profiles of 4-Chlorophenyl Pyrimidine (B1678525) Derivatives
Derivatives of 4-chlorophenyl pyrimidine have demonstrated inhibitory activity against several kinases, which are crucial regulators of cellular processes. The following subsections detail the inhibition profiles against specific kinase targets.
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The pyrimidine scaffold is a key feature in many Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors. researchgate.netbohrium.com The quinazoline (B50416) ring system, structurally related to pyrimidine, is present in several FDA-approved EGFR inhibitors and provides hydrogen bond donors and acceptors that facilitate strong binding to the EGFR active site. nih.gov The general pharmacophore model for EGFR-TK inhibitors includes a heteroaromatic ring system that occupies the adenine (B156593) binding pocket, a terminal hydrophobic tail, and a spacer that can form hydrogen bond interactions. nih.gov
Derivatives of pyrazolo[3,4-d]pyrimidine have been designed and synthesized as potential EGFR-TK inhibitors. nih.govresearchgate.net For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against EGFR tyrosine kinase, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Specifically, compounds with an imidazole (B134444) fragment substituted with a hydrophilic carbonyl group have demonstrated enhanced EGFR inhibitory activity. nih.gov Molecular docking studies of these compounds have shown interactions with key amino acid residues in the ATP binding pocket of EGFR, such as Met793 and Gly796. nih.gov
Furthermore, 2,4-disubstituted pyrrolo[2,3-d]pyrimidines have been shown to be highly potent inhibitors of EGFR, with some derivatives exhibiting IC50 values in the low nanomolar range. nih.gov The presence of a halogen atom has been noted to enhance the inhibitory potency. nih.gov
Table 1: EGFR-TK Inhibition by Pyrimidine Derivatives
| Compound Type | Key Structural Features | EGFR-TK IC50 | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Imidazole fragment with hydrophilic carbonyl | 0.034 µM - 0.135 µM | researchgate.net |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | Halogen substitution | 3.63 nM - 383.7 nM | nih.gov |
| Tetrahydropyrido[4,3-d]pyrimidine | Varied substitutions | 8 nM - 18 nM | nih.gov |
| 4-amino-5-((2-methoxyphenyl) amino)-6-(4-substituted) phenylpyrimidin-2(1H)-one | Varied substitutions | 0.087 µM - 0.11 µM | nih.gov |
Aurora Kinase A (AURKA) Inhibition
Aurora Kinase A (AURKA) is another significant target for pyrimidine-based inhibitors. acs.org A series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were identified as potent inhibitors of both Aurora A and B kinases. nih.gov The lead compound from this series, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated Ki values of 8.0 nM and 9.2 nM for Aurora A and B, respectively. nih.gov The anticancer effects of this compound were attributed to cell death following mitotic failure due to the inhibition of these kinases. nih.gov
Structure-based drug design has led to the development of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives as inhibitors that stabilize the DFG-out conformation of Aurora A. acs.org One such compound, bearing a 4-chloro-2-fluorophenyl pyrrolidinyl methanone (B1245722) group, showed an Aurora A IC50 of 38.6 ± 7.0 nM. acs.orgnih.gov The introduction of different halogenated benzoic acid derivatives to the scaffold has been explored to optimize the activity. acs.orgnih.gov For example, a compound with a 4-chlorophenyl group (lacking the fluorine) showed a slight reduction in enzyme activity against Aurora A. nih.gov
Table 2: AURKA Inhibition by Pyrimidine Derivatives
| Compound Series | Key Structural Features | Aurora A IC50 | Reference |
|---|---|---|---|
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | 4-morpholinophenylamino at pyrimidine C2 | 8.0 nM (Ki) | nih.gov |
| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine | 4-chloro-2-fluorophenyl pyrrolidinyl methanone | 38.6 ± 7.0 nM | acs.orgnih.gov |
| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine | 4-chloro-3-fluorophenyl | 52.2 ± 8.1 nM | nih.gov |
| 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine | 4-chloro-2,3-difluorophenyl | 64.9 ± 13.7 nM | nih.gov |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.gov A high-throughput screening identified pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of NAPE-PLD. acs.org Optimization of a hit compound led to the development of LEI-401, a potent and selective NAPE-PLD inhibitor with a pIC50 of 7.14 ± 0.04. acs.org Structure-activity relationship (SAR) studies revealed that modifications at three different substituent positions on the pyrimidine-4-carboxamide scaffold were crucial for optimizing potency and lipophilicity. acs.org
Other classes of compounds have also been investigated as NAPE-PLD inhibitors. For example, symmetrically substituted dichlorophenes, such as hexachlorophene (B1673135) and bithionol, have been identified as potent and selective inhibitors of NAPE-PLD. nih.gov Additionally, a quinazoline sulfonamide derivative, ARN19874, was identified as the first small-molecule inhibitor of NAPE-PLD. nih.govrsc.org SAR studies on quinazoline sulfonamides highlighted the importance of the sulfonamide group and the quinazolinedione nucleus for inhibitory activity. nih.gov Replacing the quinazolinedione with a pyrimidine ring resulted in a compound with an IC50 of approximately 52 μM. nih.gov
Table 3: NAPE-PLD Inhibition by Pyrimidine and Other Derivatives
| Compound Class | Specific Compound/Derivative | NAPE-PLD IC50 | Reference |
|---|---|---|---|
| Pyrimidine-4-carboxamide | LEI-401 | pIC50 = 7.14 ± 0.04 | acs.org |
| Quinazoline sulfonamide with pyrimidine ring | Pyrimidine derivative 15 | ~52 µM | nih.gov |
| Symmetrically substituted dichlorophenes | Hexachlorophene | Not specified | nih.gov |
| Quinazoline sulfonamide | ARN19874 | 34 µM | researchgate.net |
Histone Deacetylase (HDAC) Inhibition, with Focus on HDAC2 and HDAC3 Selectivity
The 5-chloro-4-((substituted phenyl)amino)pyrimidine scaffold has been incorporated as a cap group in the design of Histone Deacetylase (HDAC) inhibitors. nih.gov A series of these compounds were synthesized and analyzed for their structure-activity relationship (SAR). nih.gov One compound, L20, which contains a pyrimidine in the linker, demonstrated high inhibitory activity, particularly against class I HDACs. nih.gov It showed selectivity for HDAC3 with an IC50 of 0.217 µM, compared to HDAC1 (IC50 = 0.684 µM) and HDAC2 (IC50 = 2.548 µM). nih.gov
In another study, a series of pyrazine-linked 2-aminobenzamides were synthesized as class I selective HDAC inhibitors. nih.gov Replacing the pyrazine (B50134) linker with a pyrimidine resulted in a significant decrease in inhibitory activity. nih.gov This highlights the critical role of the linker in determining the potency of these HDAC inhibitors.
Research on pyrimidinedione derivatives has also yielded selective HDAC inhibitors. One such derivative exhibited a strong preference for inhibiting HDAC6 (IC50 = 12.4 nM) over HDAC1 (IC50 = 1710 nM) and HDAC2 (IC50 = 5500 nM). rsc.org This demonstrates the potential for designing pyrimidine-based compounds with high selectivity for specific HDAC isoforms.
Table 4: HDAC Inhibition by Pyrimidine Derivatives
| Compound Series | Key Structural Features | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Reference |
|---|---|---|---|---|---|
| 5-chloro-4-((substituted phenyl)amino)pyrimidine | Pyrimidine in linker (L20) | 0.684 µM | 2.548 µM | 0.217 µM | nih.gov |
| Pyrimidinedione derivatives | 5-fluoro-2,6-dioxo-3-(tetrahydro-furan-2-yl)-3,6-dihydro-2H-pyrimidin-1-ylmethyl]-N-hydroxy-benzamide | 1710 nM | 5500 nM | Not specified | rsc.org |
Inhibition of Plasmodium falciparum PfPK7 Protein Kinase
The information for this section was not available in the provided search results.
Modulation of Cellular Signaling Pathways
The inhibition of various kinases by 6-(4-Chlorophenyl)pyrimidin-4-amine derivatives leads to the modulation of several critical cellular signaling pathways.
Inhibition of EGFR-TK by pyrimidine derivatives directly interferes with the EGFR signaling pathway, which is a key regulator of cell proliferation, survival, and metastasis. researchgate.netbohrium.com By blocking the tyrosine kinase activity of EGFR, these compounds can prevent the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
The inhibition of Aurora Kinase A has significant consequences for cell cycle progression and mitosis. nih.gov AURKA is involved in centrosome maturation, spindle assembly, and cytokinesis. nih.gov Inhibitors of AURKA can cause mitotic arrest, leading to aneuploidy and ultimately apoptosis in cancer cells. nih.gov For example, the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives induce cell death following mitotic failure. nih.gov Furthermore, some Aurora A inhibitors can reduce the levels of the oncoproteins cMYC and MYCN, which are stabilized by AURKA. acs.org
Inhibition of NAPE-PLD affects the endocannabinoid system by reducing the biosynthesis of NAEs, including the endocannabinoid anandamide. nih.gov NAEs are involved in a wide range of physiological processes, such as pain, inflammation, and mood. nih.gov By modulating NAE levels, NAPE-PLD inhibitors can influence these processes. For instance, the NAPE-PLD inhibitor LEI-401 has been shown to modulate emotional behavior in mice. ppscreeningcentre.com
HDAC inhibitors, including those with a pyrimidine scaffold, modulate gene expression by altering the acetylation status of histones and other non-histone proteins. nih.gov This can lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis. nih.gov For example, the 5-chloro-4-((substituted phenyl)amino)pyrimidine derivative L20 was found to promote G0/G1 phase cell cycle arrest and apoptosis in K562 cells. nih.gov
Interaction with Other Biological Targets
Kinase Inhibition
The aminopyrimidine core is a well-established pharmacophore in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.
Derivatives of 4-aminopyrimidine (B60600) have been investigated as inhibitors of several kinases. For instance, compounds with a 2-aminopyrimidine (B69317) core have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov In these studies, the aminopyrimidine moiety typically forms key hydrogen bond interactions with the hinge region of the kinase's ATP-binding site. nih.gov
Furthermore, pyrimidine-based compounds have been developed as inhibitors of Aurora kinases, which are critical for mitotic progression. nih.govacs.org Specifically, a series of (S)-(4-chlorophenyl) derivatives containing a pyrimidine core were synthesized and evaluated for their ability to inhibit Aurora A kinase. nih.gov
Research into inhibitors for Protein Kinase B (Akt), a central node in cell survival and proliferation pathways, has also utilized the pyrimidine scaffold. nih.gov Notably, a compound featuring a 4-amino-4-(4-chlorobenzyl)piperidine moiety attached to a pyrrolo[2,3-d]pyrimidine was identified as a potent and selective inhibitor of Akt. nih.gov This highlights the potential for the 4-chlorophenyl group, in combination with a pyrimidine-like core, to contribute to kinase binding.
Additionally, 2-amino-4,6-diarylpyrimidines have been explored as potential inhibitors of ABL1 kinase, a target in chronic myeloid leukemia. The general structure-activity relationship studies in this area suggest that the substitution pattern on the pyrimidine ring is crucial for inhibitory activity.
Other Potential Targets
Beyond kinases, pyrimidine derivatives have been evaluated against other biological targets. For example, certain 2-phenol-4-chlorophenyl-6-aryl pyridines, which share a chlorophenyl-substituted heterocyclic core, have been identified as topoisomerase II inhibitors. nih.gov Topoisomerases are enzymes that manage the topology of DNA and are validated targets for anticancer drugs.
The following table summarizes the biological targets identified for compounds structurally related to this compound.
| Compound Class | Biological Target | Key Findings |
| 2-Aminopyrimidine derivatives | Polo-like kinase 4 (PLK4) | The aminopyrimidine core interacts with the kinase hinge region. nih.gov |
| Pyrimidine-based derivatives | Aurora Kinase A | (S)-(4-chlorophenyl) derivatives showed inhibitory activity. nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivatives | Protein Kinase B (Akt) | A 4-amino-4-(4-chlorobenzyl)piperidine derivative was a potent inhibitor. nih.gov |
| 2-Amino-4,6-diarylpyrimidines | ABL1 Kinase | Investigated as potential inhibitors for chronic myeloid leukemia. |
| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II | Exhibited inhibitory activity against this DNA-regulating enzyme. nih.gov |
It is important to note that while these findings for related compounds are informative, dedicated studies are required to determine the specific biological targets and molecular mechanisms of action for this compound.
Structure Activity Relationship Sar Studies of 6 4 Chlorophenyl Pyrimidin 4 Amine and Analogues
Impact of Substituents on Biological Potency and Selectivity
The biological potency and selectivity of 6-(4-chlorophenyl)pyrimidin-4-amine derivatives are highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and the phenyl rings. Research on related 4,6-diaryl-2-pyrimidinamine series has demonstrated that modifications can significantly impact their anticancer activity. For instance, a quantitative structure-activity relationship (QSAR) study on a series of 4,6-diaryl-2-pyrimidinamine derivatives against the HUVEC cancer cell line revealed that the selection of substituents is crucial for potency, with one model showing a high correlation between the predicted and actual pIC50 values researchgate.net.
In a study of 6-substituted pyrimidine-2,4-dione derivatives, it was observed that derivatives with electron-withdrawing substituents on the phenyl ring at the para position exhibited poor antibacterial activity compared to those with no substituents or electron-donating groups medwinpublishers.com. Conversely, in a series of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, which share a similar structural motif, compounds with bulky, lipophilic substituents on the 6-phenyl ring, such as tert-butyl, trifluoromethyl, and phenoxy groups, showed effective inhibition of Jurkat T cell growth nih.gov.
A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were synthesized and evaluated as selective cyclooxygenase-2 (COX-2) inhibitors. The in vitro COX inhibition data revealed that many of these compounds exhibited strong inhibitory effects against COX-2. Notably, compound 4i from this series demonstrated the most potent antiproliferative activity, comparable to the standard drug cisplatin (B142131) nih.gov. The results underscore the significant contribution of structural modifications to selective COX-2 inhibition nih.gov.
Table 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibitory Activity of Selected 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine Derivatives
| Compound | R | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) |
| 4a | H | >100 | 0.15 | >666 |
| 4b | 4-OCH₃ | >100 | 0.22 | >454 |
| 4c | 4-F | >100 | 0.18 | >555 |
| 4d | 4-Cl | >100 | 0.12 | >833 |
| 4e | 4-Br | >100 | 0.10 | >1000 |
| 4f | 3-OCH₃ | >100 | 0.35 | >285 |
| 4g | 3-F | >100 | 0.28 | >357 |
| 4h | 3-Cl | >100 | 0.25 | >400 |
| 4i | 3-Br | >100 | 0.08 | >1250 |
| Celecoxib | 15 | 0.05 | 300 |
Data sourced from a study on selective COX-2 inhibitors. The compounds listed are analogues of this compound.
Furthermore, in the development of Polo-like kinase 4 (PLK4) inhibitors with an aminopyrimidine core, it was found that introducing different chain-linked hydrophilic fragments at the para-position of a phenyl group could enhance potency. For example, compound 8h in the series showed nearly three times stronger PLK4 inhibitory activity (IC50 = 0.0067 μM) than its predecessor nih.gov. This highlights that even distal modifications can have a profound impact on the interaction with the biological target.
Role of the 4-Chlorophenyl Moiety in Molecular Interactions
The 4-chlorophenyl group at the C6 position of the pyrimidine ring plays a pivotal role in the molecular interactions of these compounds with their biological targets. The chlorine atom, being an electron-withdrawing and lipophilic substituent, can significantly influence the electronic properties and binding affinity of the molecule. The presence of chlorine is a common feature in many kinase inhibitors and other biologically active compounds nih.gov.
Crystallographic studies of the closely related compound, 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, reveal important structural details. In this molecule, the dihedral angle between the benzene (B151609) and pyrimidine rings is a mere 3.99(4)°, indicating a nearly coplanar arrangement which can be favorable for π-π stacking interactions with aromatic residues in a protein's binding site nih.gov. The crystal structure also shows strong intermolecular N-H···N hydrogen bonds that link the molecules into ribbons nih.gov.
The 4-chlorophenyl moiety can engage in various non-covalent interactions, including:
Van der Waals interactions: The phenyl ring itself provides a large surface area for hydrophobic interactions.
Halogen bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
π-π stacking: The aromatic ring can stack with other aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding pocket.
Influence of Pyrimidine Ring Substitution Patterns on Activity
Substitutions on the pyrimidine ring itself are critical determinants of the biological activity of this compound analogues. The nitrogen atoms in the pyrimidine ring are key hydrogen bond acceptors, and the amino group at C4 is a crucial hydrogen bond donor, often forming key interactions with the hinge region of protein kinases nih.gov.
The reactivity of different positions on the pyrimidine ring to nucleophilic substitution generally follows the order C4(6) > C2 > C5. This differential reactivity allows for the selective introduction of substituents. For example, in 2,4-dichloropyrimidines, amination can be directed with high regioselectivity to the C4 position nih.gov.
Studies on 2,4-disubstituted 5-amino-6-pyrimidinecarboxylic acid derivatives have shown that modifications at these positions can lead to a range of pharmacological activities, including anti-aggressive and antiserotonin effects nih.govnih.gov. The introduction of an amino group at C5 and a carboxylic acid at C6 dramatically alters the compound's properties and biological profile.
In the context of kinase inhibitors, substitutions at the C2 and C5 positions of the pyrimidine ring have been explored to enhance potency and selectivity. For instance, in a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives designed as Mnk2 inhibitors, the pyrimidine core was essential for activity nih.gov. The substitution pattern is crucial for orienting the key interacting moieties in the optimal geometry for binding to the target protein.
Stereochemical Considerations in SAR Development
Stereochemistry can play a profound role in the structure-activity relationship of drug candidates, as enantiomers of a chiral compound can exhibit significantly different pharmacological activities and metabolic profiles. While this compound itself is achiral, the introduction of chiral centers, for instance through substitution at the 4-amino group or on a substituent on the pyrimidine ring, necessitates stereochemical considerations.
In a study of 6-aryl-furo[2,3-d]pyrimidin-4-amines as EGFR inhibitors, the introduction of a chiral (R)-1-phenylethylamine group at the C4 position was found to be critical for potent activity. The (R)-enantiomer was significantly more active than the (S)-enantiomer, and molecular dynamics simulations suggested this was due to favorable cation-π interactions mdpi.comresearchgate.net. This highlights that the three-dimensional arrangement of substituents is crucial for optimal interaction with the target.
Similarly, the chiral resolution of 6-phenyl-4-phenylethynyl-1,4-dihydropyridines, which are structurally distinct but also feature a 6-phenyl substituted heterocyclic core, demonstrated stereospecificity in binding to A3 adenosine (B11128) receptors. The (4R)-isomer was found to be more potent than the (4S)-isomer nih.gov. These examples underscore the importance of investigating the stereochemistry when chiral elements are introduced into a pharmacophore, as it can lead to the identification of more potent and selective agents.
Bioisosteric Modifications and their Pharmacological Implications
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a widely used tactic in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, bioisosteric modifications of the pyrimidine ring, the 4-chlorophenyl moiety, and the 4-amino group have been explored.
For example, replacing the pyrimidine core with other heterocyclic scaffolds is a common approach. In a study aimed at identifying inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, the triazolopyrimidine scaffold was subjected to bioisosteric transformations. Replacing the triazolopyrimidine with an imidazo[1,2-a]pyrimidine (B1208166) was well-tolerated and in some cases enhanced binding affinity nih.gov. However, replacement with a pyrazolo[3,4-d]pyrimidine or a triazolopyridazine led to a significant reduction in activity, demonstrating that not all bioisosteric replacements are successful nih.gov.
The 4-chlorophenyl group can also be replaced by other aryl or heteroaryl rings. Common bioisosteres for a phenyl ring include pyridyl and thiophene (B33073) rings researchgate.net. Such modifications can alter the electronic properties, lipophilicity, and metabolic stability of the compound, thereby influencing its pharmacological profile. For instance, replacing a phenyl ring with a pyridyl ring introduces a hydrogen bond acceptor, which could lead to new interactions with the target protein.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its biological target, typically a protein or enzyme. For pyrimidine (B1678525) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding modes.
While specific docking studies on 6-(4-chlorophenyl)pyrimidin-4-amine are not extensively documented in publicly available literature, research on analogous pyrimidine structures provides a framework for understanding its potential interactions. For instance, studies on various 4,6-disubstituted pyrimidine derivatives have shown their potential as inhibitors of enzymes like cyclin-dependent kinase 2 (CDK2). nih.gov In these studies, the pyrimidine core often forms key hydrogen bonds with the protein's backbone, while the substituted phenyl group occupies a hydrophobic pocket.
It is hypothesized that this compound would exhibit a similar binding pattern. The pyrimidine ring's nitrogen atoms and the exocyclic amine group are prime candidates for forming hydrogen bonds with amino acid residues in an active site. The 4-chlorophenyl group, with its hydrophobic nature, would likely engage in van der Waals and hydrophobic interactions. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
Table 1: Potential Interacting Residues for this compound in a Kinase Active Site (Hypothetical)
| Interaction Type | Potential Amino Acid Residues |
| Hydrogen Bond | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O/N-H |
| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp, Met, Pro |
| Halogen Bond | Electron-rich atoms (e.g., backbone carbonyl oxygen) |
Quantum Chemical Characterization of Pyrimidine Derivatives
Quantum chemical methods provide a deeper understanding of the electronic structure and properties of molecules. These calculations can predict various molecular descriptors that are crucial for understanding reactivity and intermolecular interactions.
Analysis of Hydrogen Bonding Sites
The pyrimidine scaffold is rich in hydrogen bonding capabilities. acs.org The two nitrogen atoms within the pyrimidine ring are potential hydrogen bond acceptors. acs.org Additionally, the exocyclic amino group at the 4-position of this compound provides hydrogen bond donor capabilities. nih.gov
Studies on similar pyrimidinone structures have highlighted the strength and persistence of hydrogen bonds, particularly N-H···O and C-H···O interactions, which can have energies of approximately -16.55 kcal/mol and -6.48 kcal/mol, respectively. acs.orgnih.gov In the case of this compound, the N1 and N3 atoms of the pyrimidine ring can accept hydrogen bonds, while the -NH2 group can donate two hydrogen bonds. This dual donor-acceptor capacity is a key feature in its potential interactions with biological macromolecules. wikipedia.orgresearchgate.net
Electrostatic Potential Mapping and Ionization Potentials
Molecular electrostatic potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MESP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
Quantum chemical calculations can also determine the ionization potential (IP) and electron affinity (EA), which are related to the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. wjarr.com A smaller gap generally suggests higher reactivity.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model for a class of compounds like pyrimidine derivatives typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
A pharmacophore model based on 2-phenylpyrimidine (B3000279) analogues, which are structurally similar to this compound, identified key features for phosphodiesterase 4B (PDE4B) inhibition. nih.gov Such a model for this compound would likely include:
A hydrogen bond acceptor feature centered on one of the pyrimidine nitrogens.
A hydrogen bond donor feature from the exocyclic amino group.
A hydrophobic/aromatic feature representing the chlorophenyl ring.
This pharmacophore model could then be used for virtual screening of large chemical databases to identify other compounds with similar features and, therefore, potentially similar biological activity. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target over time. youtube.commdpi.com This method is crucial for assessing the stability of a ligand-protein complex predicted by molecular docking and for understanding the energetic contributions to binding. nih.gov
For a compound like this compound bound to a target protein, an MD simulation would reveal the flexibility of the ligand in the binding pocket and the persistence of key interactions, such as hydrogen bonds. samipubco.com The simulation can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. samipubco.com Analysis of the trajectory from an MD simulation can identify stable conformations of the ligand and highlight the most important intermolecular interactions that contribute to the stability of the complex. nih.gov
Pharmacological Profile and Preclinical Drug Development Considerations
Pharmacokinetic Aspects: Absorption, Distribution, Metabolism, and Excretion (ADME) Evaluation
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of preclinical development, determining a compound's potential to become a viable drug. For pyrimidine (B1678525) derivatives, including those structurally related to 6-(4-Chlorophenyl)pyrimidin-4-amine, these characteristics are pivotal for success.
In general, small molecule drugs like pyrimidine derivatives are favored for their potential to be administered orally. Their relatively simple structures can be customized to achieve desirable ADME profiles, allowing them to be absorbed from the gut, travel through the bloodstream, and permeate cell membranes to reach their intended targets. frontiersin.orgfrontiersin.org
For analogous compounds, such as certain 4-aminopiperidine (B84694) derivatives, metabolism is often extensive and primarily mediated by cytochrome P450 enzymes, with CYP3A4 being a major contributor to their clearance. acs.org Studies on similar structures, like 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, have shown that while they can be potent inhibitors in cellular assays, they may suffer from rapid clearance and low oral bioavailability due to metabolism. nih.gov For instance, the related compound 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) demonstrated this challenge, which prompted further chemical modifications to improve its pharmacokinetic profile. nih.govacs.org
The optimization process for a 5-phenylpyrazolopyrimidinone hit compound, which faced moderate metabolic stability, led to the development of an analog with significantly improved metabolic and pharmacokinetic features, underscoring the importance of this evaluation phase. acs.org The goal of these early assessments is to ensure a potential drug can reach its target and remain effective for the necessary duration. frontiersin.orgfrontiersin.org
Table 1: Representative ADME Data for Analogous Compounds
| Compound Series | Key Findings | Reference |
|---|---|---|
| 4-Aminopiperidines | Generally exhibit moderate to high clearance, with CYP3A4 as the major metabolizing enzyme. | acs.org |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Initial leads showed rapid clearance and low oral bioavailability, which was improved through structural modification. | nih.govacs.org |
Lead Optimization Strategies for Enhanced Efficacy and Reduced Adverse Effects
Lead optimization is an iterative process in drug discovery where a promising "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.comdanaher.com For pyrimidine-based compounds, numerous strategies are employed to achieve a viable drug candidate.
A common approach is the direct chemical manipulation of functional groups. This can involve adding or swapping substituents, making isosteric replacements, or adjusting ring systems to enhance desired characteristics. danaher.com For example, in the development of pyrido[2,3-d]pyrimidin-7-one inhibitors, replacing a primary amino group with a 4-(N,N-diethylaminoethoxy)phenylamino group significantly increased activity. researchgate.net Subsequent modifications to the aromatic group at the C-6 position and the alkyl group at the N-8 position yielded analogs with retained potency and, in some cases, biased inhibition toward specific kinases. researchgate.net
Structure-activity relationship (SAR) analysis is fundamental to this process, systematically correlating changes in a molecule's structure with its biological activity. patsnap.com For a series of 6-amino-4-(pyrimidin-4-yl)pyridones, optimization of the initial screening hit led to compounds with good potency, selectivity, and central nervous system exposure. nih.gov Similarly, research on 1,2,4-triazolo[1,5-a]pyrimidine analogs uses quantitative structure-activity relationship (QSAR) modeling to understand which molecular features are necessary for their desired biological effect, guiding the design of more potent molecules. mdpi.com
Another key strategy is structural simplification, where nonessential parts of a large or complex lead compound are removed. This can improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce side effects by avoiding "molecular obesity". nih.gov The goal is to achieve multivariate optimization, simultaneously improving pharmacological and pharmacokinetic properties. nih.gov
Drug Candidate Selection and Preclinical Development Stages
The journey from a promising lead compound to a drug candidate ready for human trials involves a structured, multi-stage preclinical development process. ppd.comnih.gov This phase aims to gather extensive data on the compound's efficacy and safety to support an Investigational New Drug (IND) application. frontiersin.orgfrontiersin.orgnih.gov
The preclinical process can be broadly divided into several key stages:
Lead Optimization: As detailed previously, this stage refines the chemical structure of lead compounds to create a molecule with the optimal balance of potency, selectivity, and ADME/Tox properties. ppd.comdanaher.com
Candidate Nomination: Once a lead compound demonstrates a sufficiently promising profile in terms of efficacy and preliminary safety, it is formally nominated as a drug candidate. This decision triggers the start of more rigorous and regulated preclinical testing. ppd.com
IND-Enabling Studies: This is the final and most intensive phase of preclinical development. It involves a battery of Good Laboratory Practice (GLP) compliant studies designed to provide a comprehensive safety and toxicology profile. nih.gov These studies include:
Pharmacology: In-depth studies to confirm the drug's mechanism of action and efficacy in various in vitro and in vivo disease models. reactionbiology.com
Pharmacokinetics and Drug Metabolism: Detailed characterization of the compound's ADME profile in animal models to understand how the body processes the drug. nih.gov
Toxicology: A comprehensive evaluation of the drug's safety, including single-dose and repeated-dose toxicity studies in at least two animal species, as well as genetic toxicology and safety pharmacology assessments. reactionbiology.comnih.gov
CMC (Chemistry, Manufacturing, and Controls): Concurrently, processes for manufacturing the active pharmaceutical ingredient (API) at scale are developed and validated. This also includes formulation development to create the final dosage form (e.g., a pill or injectable) that will be used in clinical trials. nih.gov
For small molecule drugs like this compound, this entire process, from initial discovery to regulatory approval, can take over a decade. frontiersin.orgfrontiersin.org The preclinical phase is a critical bridge between laboratory discovery and clinical application, designed to ensure that only the most promising and safest candidates proceed to human testing. wuxiapptec.com
Future Directions and Translational Research
Design and Synthesis of Next-Generation 4-Chlorophenyl Pyrimidine (B1678525) Analogues
The core structure of 6-(4-chlorophenyl)pyrimidin-4-amine offers a versatile scaffold that can be chemically modified to create next-generation analogues with improved pharmacological properties. The synthesis of such derivatives is a key area of ongoing research, focusing on enhancing potency, selectivity, and pharmacokinetic profiles.
Researchers have successfully synthesized a variety of pyrimidine derivatives by modifying the core structure. For instance, the displacement of the 4-chloro group of 2,4-dichloropyrimidine (B19661) with different anilines is a widely reported method for creating libraries of 2,4-bisanilinopyrimidine compounds. nih.gov Further modifications, such as the introduction of halogens or fluorine at the pyrimidine 5-position, have led to highly potent inhibitors of specific biological targets. nih.gov
Another synthetic strategy involves the Suzuki-Miyaura coupling reaction. This method has been used to couple C4 of 2,4-dichloropyrimidine with a range of arylboronic acids to generate diverse intermediates, which can then undergo further reactions to produce the final drug candidates. nih.gov The synthesis of pyrimidin-2-amine derivatives has also been achieved through the reaction of substituted chalcones with guanidine (B92328) hydrochloride in a suitable solvent. researchgate.net These synthetic approaches allow for the systematic exploration of structure-activity relationships (SAR), guiding the design of more effective compounds. For example, studies on bisanilinopyrimidines have shown that incorporating water-solubilizing moieties at the para-position of the B-ring can improve solubility and cell permeability. nih.gov
The table below summarizes some of the synthetic approaches used to generate novel pyrimidine analogues.
| Synthetic Method | Reactants/Intermediates | Resulting Derivatives | Reference |
| Nucleophilic Substitution | 2,4-Dichloropyrimidine, various anilines | 2,4-Bisanilinopyrimidine libraries | nih.gov |
| Suzuki-Miyaura Coupling | 2,4-Dichloropyrimidine, arylboronic acids | 2-Arylpyrimidine derivatives | nih.gov |
| Cyclocondensation | Substituted chalcones, guanidine hydrochloride | 4,6-Substituted di-(phenyl) pyrimidin-2-amines | researchgate.net |
| Ullmann Coupling | Iodinated aromatic rings, 1,2-ethanedithiol | Thioether-linked pyrimidine derivatives | nih.gov |
| Buchwald-Hartwig Coupling | Pyrimidine intermediates, various amines | N-Aryl pyrimidine derivatives | nih.gov |
These synthetic advancements are crucial for generating a diverse chemical space of 4-chlorophenyl pyrimidine analogues, enabling the fine-tuning of their biological activity and paving the way for the development of next-generation therapeutics.
Exploration of Novel Therapeutic Indications and Unexplored Biological Targets
The 4-chlorophenyl pyrimidine scaffold has demonstrated activity against a wide range of biological targets, suggesting its potential for various therapeutic indications beyond its initially explored roles. gsconlinepress.comgsconlinepress.com The substitution with a 4-chlorophenyl group has been noted to enhance the anti-cancer effectiveness of the pyrimidine nucleus. gsconlinepress.com
Oncology: In oncology, derivatives of this scaffold have been investigated as potent inhibitors of several key kinases involved in cancer progression. These include:
Aurora Kinases: Bisanilinopyrimidine derivatives have been identified as highly potent inhibitors of Aurora A and B, which are serine-threonine kinases crucial for cell division. nih.gov Overexpression of these kinases is common in many cancers. nih.gov
Phosphoinositide 3-Kinase (PI3K): 2-Amino pyrimidines and their 4,6-disubstituted analogues are known to inhibit the PI3K family of lipid kinases, with the PI3Kγ isoform being a particularly promising target for various cancers. nih.gov
Polo-like Kinase 4 (PLK4): Novel pyrimidin-2-amine derivatives have been developed as potent inhibitors of PLK4, a key regulator of centriole duplication, which is often dysregulated in cancer. nih.gov
AKT2/PKBβ: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which share a similar substituted phenyl motif, have shown inhibitory activity against AKT2, a kinase involved in oncogenic pathways in glioma. tandfonline.com
Epidermal Growth Factor Receptor (EGFR): Pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as EGFR tyrosine kinase (TK) inhibitors, targeting mutations that lead to resistance in non-small cell lung cancer (NSCLC). rsc.orgmdpi.com
Other Therapeutic Areas: Beyond cancer, the pyrimidine scaffold holds promise for other diseases:
Bone Disorders: Pyrimidine derivatives have been evaluated as bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway, offering a potential treatment for osteoporosis. nih.gov
Infectious Diseases: The pyrimidine nucleus is a component of compounds with demonstrated anti-HIV and antibacterial properties. gsconlinepress.com
Neurological Disorders: Pyrimidine-based drugs have been reported to have potential as central nervous system (CNS)-active agents. mdpi.com A related compound, metoprine, has been studied for its potential against brain tumors due to its ability to diffuse into the cerebrospinal fluid. nih.gov
Diabetes: DPP-4 inhibitors containing a fused pyrazolopyrimidine bicyclic fragment have been developed for the treatment of type 2 diabetes. vietnamjournal.ru
The table below details some of the explored biological targets for 4-chlorophenyl pyrimidine analogues and related structures.
| Biological Target | Therapeutic Indication | Example Derivative Class | Reference |
| Aurora Kinases (A/B) | Cancer | Bisanilinopyrimidines | nih.gov |
| PI3K | Cancer | 4,6-Disubstituted 2-aminopyrimidines | nih.gov |
| PLK4 | Cancer | Pyrimidin-2-amines | nih.gov |
| AKT2/PKBβ | Glioma | N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | tandfonline.com |
| EGFR-TK | Non-Small Cell Lung Cancer | Pyrazolo[3,4-d]pyrimidines | rsc.orgmdpi.com |
| BMP2/SMAD1 Pathway | Osteoporosis | Di-substituted pyrimidine derivatives | nih.gov |
| Dipeptidyl peptidase-4 (DPP-4) | Type 2 Diabetes | Fused pyrazolopyrimidines | vietnamjournal.ru |
| Topoisomerase II | Cancer | 2-Phenol-4-chlorophenyl-6-aryl pyridines | nih.gov |
The continued exploration of these and other potential targets will be essential for uncovering the full therapeutic utility of this compound and its next-generation analogues.
Synergistic Effects in Combination Therapies
The development of drug resistance and the complexity of diseases like cancer often necessitate the use of combination therapies. The specific mechanisms of action of 4-chlorophenyl pyrimidine analogues make them promising candidates for use in synergistic combinations with other therapeutic agents.
For instance, as inhibitors of key cell cycle regulators like Aurora kinases and PLK4, these compounds could be combined with traditional cytotoxic chemotherapies that target DNA replication or microtubule formation. nih.govnih.gov Such a combination could lead to enhanced cancer cell death by targeting multiple, complementary pathways involved in cell proliferation.
In the context of targeted therapies, combining an EGFR inhibitor derived from the pyrimidine scaffold with other signal transduction inhibitors could help overcome resistance mechanisms. mdpi.com For example, a pyrimidine-based EGFR inhibitor might be used alongside an inhibitor of a downstream pathway, such as MEK or PI3K, to create a more comprehensive blockade of cancer-driving signals.
Furthermore, CDK9 inhibitors based on a 4-thiazol-2-anilinopyrimidine structure have been shown to selectively target survival proteins in cancer cells, reinstating apoptosis. acs.org Combining such an agent with other pro-apoptotic drugs could lower the threshold for inducing cell death, potentially leading to a synergistic anti-tumor effect.
While specific preclinical and clinical data on combination therapies involving this compound are emerging, the known biological activities of its analogues provide a strong rationale for future investigations into their synergistic potential.
Advancement Towards Clinical Trials and Therapeutic Applications
The ultimate goal of designing and synthesizing novel 4-chlorophenyl pyrimidine analogues is their successful translation into clinical applications. Several pyrimidine-based compounds have already entered clinical development, demonstrating the therapeutic promise of this chemical class.
For example, VX-680 (Tozasertib), a potent pan-Aurora inhibitor with a pyrimidine core, advanced into clinical trials, although its development was halted. nih.gov Another example is PHA-739358, a 3-aminopyrazole (B16455) pyrimidine derivative, which entered Phase II trials for chronic myeloid leukemia and metastatic prostate cancer. nih.gov A Phase I clinical trial was also conducted for metoprine, a dichlorophenyl-substituted pyrimidine, for its potential use against brain tumors. nih.gov
The advancement of a specific analogue like this compound towards clinical trials will depend on several factors, including:
Preclinical Efficacy: Demonstrating significant activity in relevant in vivo models of disease, such as animal fracture defect models for bone anabolic agents or xenograft models for anticancer compounds. nih.gov
Pharmacokinetic Profile: Establishing favorable absorption, distribution, metabolism, and excretion (ADME) properties that support a viable therapeutic window.
Target Engagement: Confirming that the compound effectively interacts with its intended biological target in a living system.
The journey from a promising lead compound to a clinically approved therapeutic is long and complex. However, the robust and expanding body of research on pyrimidine derivatives, including those with the 4-chlorophenyl substitution, provides a solid foundation for the future development and potential clinical application of these versatile molecules in treating a range of human diseases. gsconlinepress.comgsconlinepress.com
Q & A
Q. What are the optimal synthetic routes for 6-(4-Chlorophenyl)pyrimidin-4-amine, and how can reaction yields be improved?
The synthesis of this compound typically involves multi-step reactions, such as nucleophilic substitution or Suzuki coupling. For example, analogous pyrimidine derivatives (e.g., N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) achieve >70% yield under optimized conditions, including controlled temperature (60–80°C), anhydrous solvents (e.g., DMF or THF), and catalytic Pd-based catalysts for cross-coupling reactions . Yield improvements require rigorous purification (e.g., column chromatography or recrystallization) and real-time monitoring via HPLC or LC-MS to identify intermediates.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H/¹³C NMR resolves the pyrimidine ring protons (δ 8.2–8.6 ppm) and chlorophenyl substituents (δ 7.4–7.8 ppm) .
- XRD : Single-crystal X-ray diffraction (e.g., using SHELXL ) confirms bond angles, torsion angles, and intermolecular interactions. For example, the chlorophenyl group in related compounds exhibits a dihedral angle of ~15° with the pyrimidine ring, influencing packing efficiency .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₀H₈ClN₃; theoretical 217.04 g/mol) and isotopic patterns.
Q. How does the 4-chlorophenyl substituent influence the compound’s physicochemical properties?
The electron-withdrawing chloro group enhances stability by reducing electron density on the pyrimidine ring, increasing resistance to oxidative degradation. It also improves lipophilicity (logP ~2.5), favoring membrane permeability in biological assays. Comparative studies with fluorophenyl analogs show chloro derivatives exhibit higher melting points (e.g., 227°C vs. 210°C for fluorophenyl analogs) due to stronger halogen bonding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for kinase inhibition?
- Substituent Variation : Replace the 4-chlorophenyl group with 4-fluorophenyl or 4-methylphenyl to assess steric/electronic effects on kinase binding (e.g., tyrosine kinases like EGFR). Fluorine analogs may improve bioavailability but reduce halogen bonding .
- Pyrimidine Modifications : Introduce methyl or amino groups at positions 2 or 5 to probe hydrogen-bonding interactions with ATP-binding pockets. Molecular docking (AutoDock Vina) and MD simulations predict binding affinities .
- Biological Assays : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values and selectivity ratios.
Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Mitigation strategies include:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the pyrimidine amine to enhance solubility and systemic exposure .
- Metabolite Identification : Use LC-MS/MS to track degradation products in plasma microsomes.
- Formulation Optimization : Nanoemulsions or cyclodextrin complexes improve bioavailability in rodent models .
Q. What computational methods are recommended for predicting off-target interactions of this compound?
- Pharmacophore Modeling : Define essential features (e.g., aromatic rings, hydrogen-bond acceptors) using Schrödinger Phase to screen against databases like ChEMBL.
- Off-Target Profiling : SwissTargetPrediction or SEA identify potential interactions with GPCRs or ion channels .
- Toxicity Prediction : ADMETlab 2.0 assesses hepatotoxicity and cardiotoxicity risks based on structural alerts .
Methodological Challenges
Q. How can crystallographic data resolve ambiguities in the binding mode of this compound with biological targets?
Co-crystallization with target proteins (e.g., kinases) using SHELX programs reveals key interactions:
- The chlorophenyl group occupies hydrophobic pockets.
- The pyrimidine N1 atom forms hydrogen bonds with catalytic lysine residues.
- Disordered electron density regions may require refinement with PHENIX or BUSTER.
Q. What strategies validate the purity of synthesized this compound in batch-to-batch consistency?
- Analytical Triangulation : Combine HPLC (≥95% purity), ¹H NMR (integration of impurity peaks <0.1%), and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Stability Studies : Accelerated degradation under heat/humidity (40°C/75% RH) monitored over 4 weeks identifies labile functional groups .
Tables for Key Comparisons
Q. Table 1. Substituent Effects on Pyrimidine Derivatives
| Substituent | logP | Melting Point (°C) | Kinase IC₅₀ (nM) | Source |
|---|---|---|---|---|
| 4-Chlorophenyl | 2.5 | 227 | 120 (EGFR) | |
| 4-Fluorophenyl | 2.1 | 210 | 150 (EGFR) | |
| 4-Methylphenyl | 2.8 | 195 | 300 (EGFR) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
